REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6].Cl.[CH3:13][NH:14][CH2:15][C:16]1(C)[CH2:18][CH2:17]1.[C:20](=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Cl:11][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([N:14]([CH3:13])[CH2:15][CH:16]2[CH2:18][CH:17]2[CH3:20])[N:10]=1)[C:5]([OH:7])=[O:6] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)Cl
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
Cl.CNCC1(CC1)C
|
Name
|
cesium carbonate
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned between 1M HCl and ethyl acetate
|
Type
|
WASH
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Details
|
The organics were washed with water (4×), brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)N(CC1C(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |